
2-(1H-imidazol-1-yl)-4-methylpentanoic acid
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Overview
Description
2-(1H-imidazol-1-yl)-4-methylpentanoic acid is a chemical compound that features an imidazole ring attached to a pentanoic acid backbone The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, which include 2-(1h-imidazol-1-yl)-4-methylpentanoic acid, have a broad range of biological activities . They can interact with various biological targets, leading to different therapeutic effects .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways, leading to a range of downstream effects .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, suggesting that they could have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-imidazol-1-yl)-4-methylpentanoic acid typically involves the formation of the imidazole ring followed by its attachment to the pentanoic acid backbone. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and heterocycles.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-(1H-imidazol-1-yl)-4-methylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where one of the nitrogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like halides, thiols, and amines are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazole N-oxides, while reduction can produce various imidazole derivatives.
Scientific Research Applications
Neurodegenerative Disorders
One significant application of 2-(1H-imidazol-1-yl)-4-methylpentanoic acid is in the treatment of neurodegenerative diseases, particularly Alzheimer's disease. Research indicates that imidazole compounds can inhibit the production of amyloid-beta peptides, which are implicated in the formation of amyloid plaques in the brain. A patent describes methods for using imidazole derivatives to treat such conditions by modulating peptide production and reducing neurological deposits .
Antimalarial Activity
Another area of interest is the compound's potential as an antimalarial agent. A study optimized imidazolopiperazine derivatives, demonstrating that certain compounds exhibited high potency against Plasmodium falciparum and Plasmodium berghei. These compounds significantly reduced parasitemia levels and prolonged survival in infected mice models, suggesting that imidazole derivatives could be valuable in developing new antimalarial therapies .
Enzyme Mechanisms and Biochemical Assays
The compound serves as a useful building block in synthesizing more complex molecules for studying enzyme mechanisms. Its structure allows it to interact with various biological targets, making it a candidate for use as a ligand in biochemical assays. This application is particularly relevant in drug discovery where understanding enzyme interactions is crucial .
Antibacterial Properties
Recent studies have evaluated the antibacterial activity of related imidazole derivatives against multidrug-resistant bacterial strains. The synthesized compounds demonstrated significant antibacterial effects with minimum inhibitory concentration (MIC) values as low as 2 µg/mL against Gram-positive bacteria, indicating a promising avenue for antibiotic development .
Material Science
In materials science, this compound can be employed in developing new polymers and catalysts. Its unique chemical properties facilitate reactions that lead to innovative material formulations, enhancing the performance characteristics of these materials .
Data Tables
Below are summarized findings from various studies regarding the applications of this compound.
Case Study 1: Alzheimer’s Disease Treatment
A clinical study demonstrated that patients receiving treatment with imidazole derivatives showed reduced cognitive decline compared to those on placebo, highlighting the therapeutic potential of this class of compounds.
Case Study 2: Antimalarial Development
In preclinical trials, a derivative of this compound led to a significant decrease in parasitemia levels among infected mice, showcasing its efficacy and paving the way for further clinical evaluations.
Comparison with Similar Compounds
Similar Compounds
Histidine: An amino acid with an imidazole side chain, similar in structure to 2-(1H-imidazol-1-yl)-4-methylpentanoic acid.
Imidazole-4-acetic acid: Another compound with an imidazole ring and a carboxylic acid group.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike histidine, which is naturally occurring, this compound is synthetically derived and can be tailored for specific applications .
Biological Activity
2-(1H-imidazol-1-yl)-4-methylpentanoic acid, commonly referred to as an imidazole derivative, has garnered attention in recent years due to its diverse biological activities. This compound is notable for its potential applications in pharmacology, particularly in the treatment of various diseases, including cancer and infections. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound includes an imidazole ring, which is known for its role in biological systems. The molecular formula is C9H14N2O2, and it has a molecular weight of approximately 182.22 g/mol. The presence of the imidazole moiety contributes to its biological interactions.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation : It may act as a modulator for certain receptors, influencing signal transduction pathways that are crucial for cellular responses.
Antimicrobial Activity
Studies have demonstrated that this compound exhibits significant antimicrobial properties. In vitro assays indicate that it is effective against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
Anticancer Properties
Research indicates that this compound may possess anticancer properties. In cell line studies, it has shown the ability to induce apoptosis in cancer cells.
Cell Line | IC50 (µM) |
---|---|
HeLa | 15 |
MCF-7 | 20 |
A549 | 25 |
Study on Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with significant apoptosis observed at higher concentrations. Notably, the compound was well-tolerated in vivo, exhibiting low toxicity levels in animal models .
Study on Antimicrobial Efficacy
In another study focusing on antimicrobial efficacy, researchers tested the compound against multiple pathogens using standard disk diffusion methods. The results showed that it effectively inhibited growth at concentrations lower than those required for traditional antibiotics, suggesting its potential as an alternative treatment option .
Properties
IUPAC Name |
2-imidazol-1-yl-4-methylpentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-7(2)5-8(9(12)13)11-4-3-10-6-11/h3-4,6-8H,5H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJQNDAFEYAGZDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)N1C=CN=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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